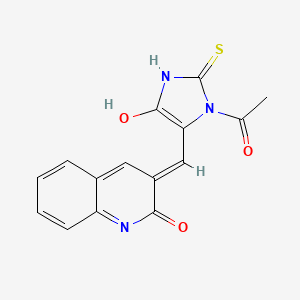![molecular formula C24H22ClN3O6S B11634297 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11634297.png)
Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle est un composé organique complexe avec une structure unique qui comprend un cycle thiophène, plusieurs cycles aromatiques et divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Le processus peut inclure :
Formation du cycle thiophène : Ceci peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction des cycles aromatiques : Les cycles aromatiques peuvent être introduits par des réactions d'acylation ou d'alkylation de Friedel-Crafts.
Modifications des groupes fonctionnels : Divers groupes fonctionnels tels que les groupes carbamoyle, nitro et ester peuvent être introduits par des réactions de substitution nucléophile, de réduction ou d'estérification.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les techniques de chimie à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour convertir les groupes nitro en amines.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées pour remplacer les atomes d'halogène par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), hydrogène gazeux (H₂) avec un catalyseur de palladium
Substitution : Hydroxyde de sodium (NaOH), carbonate de potassium (K₂CO₃)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé aminé, tandis que l'oxydation pourrait conduire à la formation d'acides carboxyliques ou de cétones.
Applications De Recherche Scientifique
Le 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle comme intermédiaire pharmaceutique ou principe actif.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères ou les colorants.
Mécanisme d'action
Le mécanisme d'action du 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation des voies biologiques. Le mécanisme exact dépendrait de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthylphényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle
- 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle
Unicité
Le 5-[(3-chloro-4-méthylphényl)carbamoyl]-4-méthyl-2-{[(4-méthyl-3-nitrophényl)carbonyl]amino}thiophène-3-carboxylate d'éthyle est unique en raison de la combinaison spécifique de groupes fonctionnels et de la présence de substituants chloro et nitro sur les cycles aromatiques. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C24H22ClN3O6S |
|---|---|
Poids moléculaire |
516.0 g/mol |
Nom IUPAC |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H22ClN3O6S/c1-5-34-24(31)19-14(4)20(22(30)26-16-9-7-12(2)17(25)11-16)35-23(19)27-21(29)15-8-6-13(3)18(10-15)28(32)33/h6-11H,5H2,1-4H3,(H,26,30)(H,27,29) |
Clé InChI |
RGBMUJYYVNBSBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)
![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634230.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634247.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634252.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)

![3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11634267.png)
![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)
![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11634312.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11634317.png)
